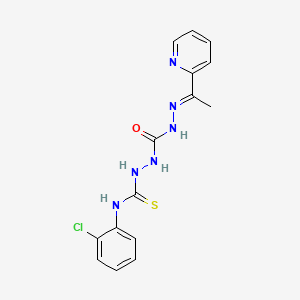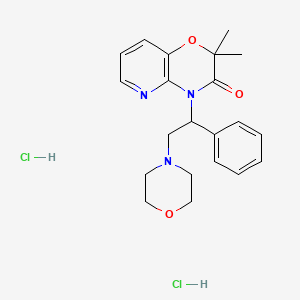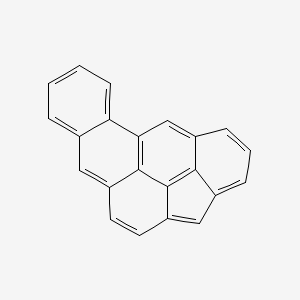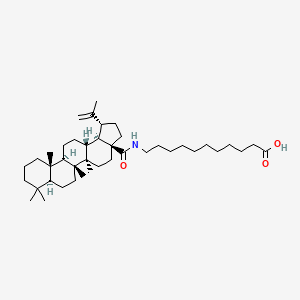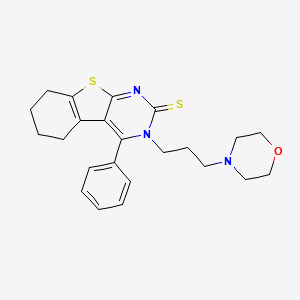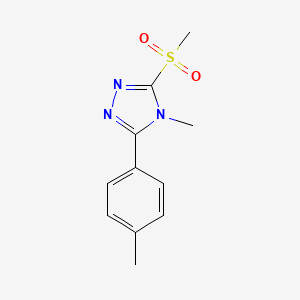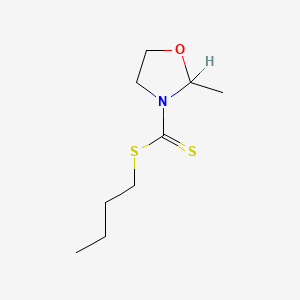
Pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-(4-hydroxy-3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound that belongs to the class of benzodiazepines fused with pyrrolo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-(4-hydroxy-3-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and pyrrole derivatives. Key steps may involve:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups on the phenyl ring.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Automation: Implementation of automated systems for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-(4-hydroxy-3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may serve as a probe to study enzyme interactions and receptor binding due to its benzodiazepine core.
Medicine
Medicinally, compounds of this class are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-(4-hydroxy-3-methoxyphenyl)- involves binding to specific molecular targets, such as GABA receptors in the central nervous system. This binding modulates the activity of these receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Midazolam: A short-acting benzodiazepine used in anesthesia.
Uniqueness
Pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, 3,4,9,10-tetrahydro-10-(4-hydroxy-3-methoxyphenyl)- is unique due to its fused pyrrolo structure, which may confer distinct pharmacological properties compared to traditional benzodiazepines.
Properties
CAS No. |
137987-41-8 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C18H17N3O3/c1-24-15-8-10(6-7-14(15)22)17-16-13(9-19-18(16)23)20-11-4-2-3-5-12(11)21-17/h2-8,17,20-22H,9H2,1H3,(H,19,23) |
InChI Key |
ZSQUQKIAICXSRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


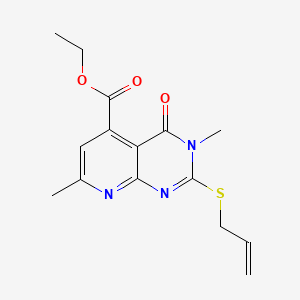
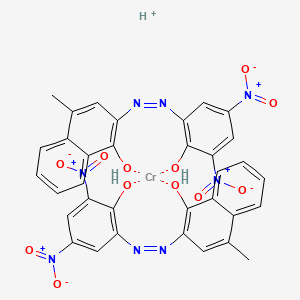
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
